molecular formula C17H19ClN2O2S2 B12683208 10-(3-Chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide CAS No. 40051-12-5

10-(3-Chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide

Cat. No.: B12683208
CAS No.: 40051-12-5
M. Wt: 382.9 g/mol
InChI Key: GMLLYAUDSWWMOR-UHFFFAOYSA-N
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Description

10-(3-CHLOROPROPYL)-N,N-DIMETHYL-10H-PHENOTHIAZINE-2-SULFONAMIDE is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This specific compound features a chloropropyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-CHLOROPROPYL)-N,N-DIMETHYL-10H-PHENOTHIAZINE-2-SULFONAMIDE typically involves multiple steps, starting from phenothiazine. The chloropropyl group is introduced through a substitution reaction, where a suitable chloropropylating agent reacts with phenothiazine under controlled conditions. The dimethylamino group is then added via a nucleophilic substitution reaction. The sulfonamide group is introduced through sulfonation, followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

10-(3-CHLOROPROPYL)-N,N-DIMETHYL-10H-PHENOTHIAZINE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloropropyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10-(3-CHLOROPROPYL)-N,N-DIMETHYL-10H-PHENOTHIAZINE-2-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 10-(3-CHLOROPROPYL)-N,N-DIMETHYL-10H-PHENOTHIAZINE-2-SULFONAMIDE is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Used as an antiemetic and antihistamine.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

10-(3-CHLOROPROPYL)-N,N-DIMETHYL-10H-PHENOTHIAZINE-2-SULFONAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloropropyl group and sulfonamide moiety differentiates it from other phenothiazine derivatives, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-19(2)24(21,22)13-8-9-17-15(12-13)20(11-5-10-18)14-6-3-4-7-16(14)23-17/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLLYAUDSWWMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193114
Record name 10-(3-Chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40051-12-5
Record name 10-(3-Chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40051-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(3-Chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040051125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-Chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(3-chloropropyl)-N,N-dimethyl-10H-phenothiazine-2-sulphonamide
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